N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide
Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in regulating gene expression.
Mechanism of Action
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide exerts its effects by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcription factors to activate gene expression. By inhibiting BET proteins, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide reduces the expression of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the production of pro-inflammatory cytokines, which play a key role in the pathogenesis of inflammatory diseases. In addition, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been shown to enhance the anti-tumor effects of other cancer therapies, such as chemotherapy and immunotherapy.
Advantages and Limitations for Lab Experiments
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the BET family of proteins, reducing the risk of off-target effects. However, N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life, requiring frequent dosing in animal studies.
Future Directions
There are several future directions for research on N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the investigation of the combination of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the effects of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide on the tumor microenvironment and immune system should be further explored. Finally, the clinical efficacy and safety of N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide should be evaluated in human trials.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has been extensively studied in preclinical models of cancer and inflammatory diseases. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
N-(9-oxothioxanthen-2-yl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3S2/c25-23-19-7-3-4-8-21(19)28-22-12-10-17(14-20(22)23)24-29(26,27)18-11-9-15-5-1-2-6-16(15)13-18/h1-14,24H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDKXVYGVURNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-oxo-9H-thioxanthen-2-yl)naphthalene-2-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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